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1,1'-(4-Amino-3,5-pyridinediyl)bis-ethanone
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Overview
Description
1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to two ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone typically involves the reaction of 4-amino-3,5-dichloropyridine with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diacetyl-1,4-dihydrolutidine: Similar in structure but lacks the amino group.
1,1’-(3,5-Pyridinediyl)bis-ethanone: Similar core structure but without the amino substitution.
Uniqueness
1,1’-(4-Amino-3,5-pyridinediyl)bis-ethanone is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(5-acetyl-4-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-11-4-8(6(2)13)9(7)10/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
BEFXWTGSDYKNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1N)C(=O)C |
Origin of Product |
United States |
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